
1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has shown promising results in various studies related to cancer, inflammation, and other diseases.
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Applications
- Synthesis and Biological Evaluation: A study on substituted quinazolines as antimicrobial agents highlights the synthesis and screening of derivatives for antimicrobial activity against various microorganisms, demonstrating the potential of related compounds in addressing bacterial infections (Buha et al., 2012). The study utilized a quantitative structure–activity relationship (QSAR) to understand the pharmacophoric features responsible for antibacterial activity.
Material Science and Chemistry
- Hydrogel Formation: Research on "1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea" forming hydrogels in various acids at pH 1–2, with the morphology and rheology of these gels being dependent on the identity of the anion, presents an interesting avenue for the compound's application in tuning physical properties of materials (Lloyd & Steed, 2011).
Synthetic Chemistry and Drug Design
Synthetic Pathways and Characterization
The synthesis of novel pyridine and naphthyridine derivatives, including reactions with urea derivatives to afford various heterocyclic compounds, indicates the role of related compounds in synthetic chemistry and drug design applications (Abdelrazek et al., 2010).
Molecular Docking and Antimicrobial Activity
Another study discusses the design, synthesis, molecular docking, and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents, showcasing the multifaceted applications of urea derivatives in enhancing the efficacy and specificity of therapeutic agents (Abd El-Sattar et al., 2021).
Propiedades
IUPAC Name |
1-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-20-10-13(9-18-20)12-5-11(6-16-8-12)7-17-15(21)19-14-3-2-4-22-14/h2-6,8-10H,7H2,1H3,(H2,17,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFZGDMUZGELRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

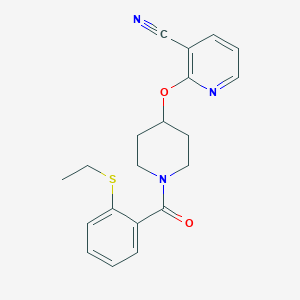

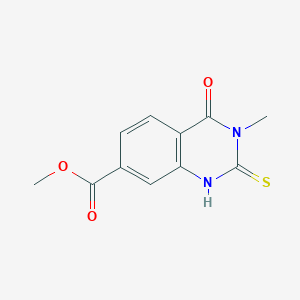



![(1R,5S)-8-(cyclopropylsulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2387996.png)
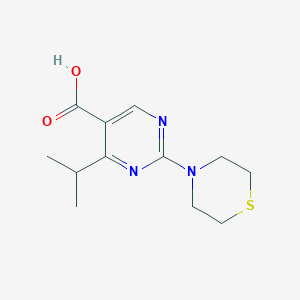
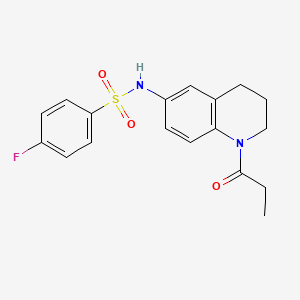

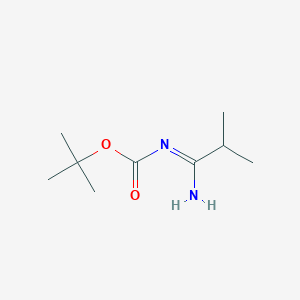
![7-Chlorothieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B2388003.png)
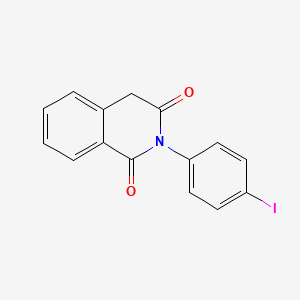
![5-(4-Benzylpiperidin-1-yl)-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2388007.png)